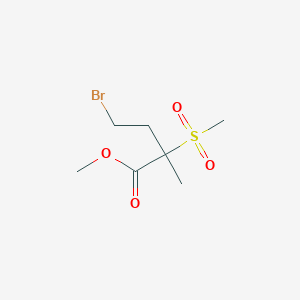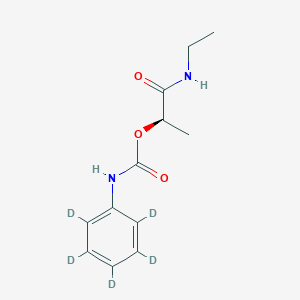
Carbetamide-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbetamide-D5 is a stable isotope-labeled compound, specifically a deuterated form of carbetamide. It is used primarily as a reference standard in analytical testing, particularly within the food and beverage sector . The molecular formula of this compound is C12H11D5N2O3, and it has a molecular weight of 241.3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbetamide-D5 involves the incorporation of deuterium atoms into the carbetamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced analytical techniques to monitor the incorporation of deuterium atoms. The final product is purified using chromatographic methods to ensure its high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Carbetamide-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further analytical testing and research applications .
Applications De Recherche Scientifique
Carbetamide-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to ensure accurate and precise measurements.
Biology: Employed in biological studies to trace metabolic pathways and understand the behavior of carbetamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of carbetamide.
Industry: Applied in the food and beverage industry for residue analysis and quality control
Mécanisme D'action
Carbetamide-D5 exerts its effects by disrupting the cohesion between microtubule minus ends during cell division. This disruption leads to the formation of multipolar spindles, which interfere with proper chromosome segregation. The compound does not affect the tubulin polymerization-depolymerization cycle but stabilizes the minus ends of microtubules, leading to the formation of extra microtubule-organizing centers .
Comparaison Avec Des Composés Similaires
Carbetamide-D5 is unique due to its stable isotope labeling, which makes it particularly useful in analytical testing and research. Similar compounds include:
Propham: Another herbicide with similar applications but different chemical structure.
Chlorpropham: Structurally similar to carbetamide and propham but with different degradation properties.
Propyzamide: Shares a similar mode of action and weed control spectrum but differs in its chemical structure.
This compound stands out due to its deuterium labeling, which provides enhanced stability and precision in analytical applications.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
241.30 g/mol |
Nom IUPAC |
[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1/i4D,5D,6D,7D,8D |
Clé InChI |
AMRQXHFXNZFDCH-NLPHKMMGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O[C@H](C)C(=O)NCC)[2H])[2H] |
SMILES canonique |
CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


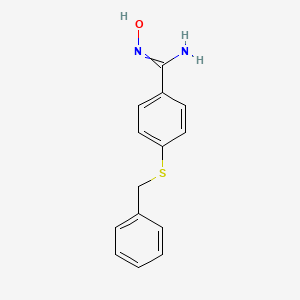
![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)

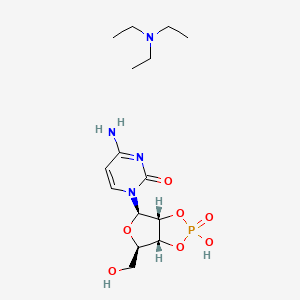
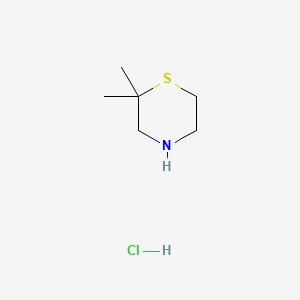
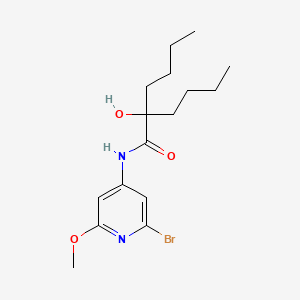
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
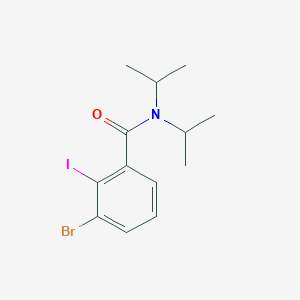
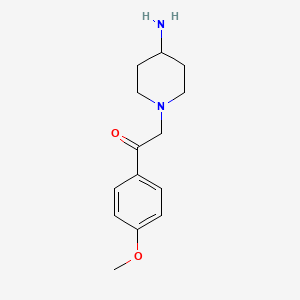
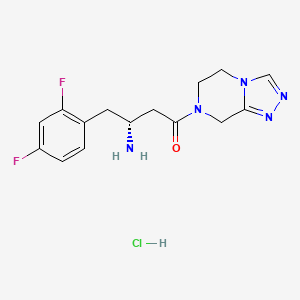
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(3-oxobutanoyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13849308.png)
![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
